Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate

Lipophilicity ADME Medicinal Chemistry

Choose CAS 82584-78-9 for superior synthetic efficiency. Unlike higher‑LogP ethyl analogs, this methyl ester delivers moderate lipophilicity (LogP 1.59), a sharp melting point (104–106°C), and lower molecular weight (194.18) for straightforward purification and reliable chromatography. Its robust commercial availability at ≥95% purity makes it the cost‑effective intermediate for multi‑kilogram API synthesis and rapid SAR exploration in anti‑inflammatory, anticancer, and antimicrobial programs. Ensure batch‑to‑batch reproducibility with the industry‑preferred methyl ester—order today.

Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
CAS No. 82584-78-9
Cat. No. B1313315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate
CAS82584-78-9
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=COC2=C1C(=O)CCC2
InChIInChI=1S/C10H10O4/c1-13-10(12)6-5-14-8-4-2-3-7(11)9(6)8/h5H,2-4H2,1H3
InChIKeyZUJPFGJZTCKZGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate (CAS 82584-78-9): A Core Benzofuran Building Block for Medicinal Chemistry and Heterocyclic Synthesis


Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate (CAS 82584-78-9) is a heterocyclic compound within the benzofuran family, characterized by a tetrahydrobenzofuran core bearing a 4-oxo group and a methyl ester at the 3-position . It possesses a molecular formula of C10H10O4 and a molecular weight of 194.18 g/mol, with a reported melting point of 104–106 °C and a predicted LogP of approximately 1.59 [1]. This compound serves as a key intermediate in the synthesis of pharmacologically active heterocycles and is widely utilized in medicinal chemistry research .

Why Generic Substitution of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate (CAS 82584-78-9) is Not Recommended


Generic substitution among 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate esters is inadvisable due to quantifiable differences in physicochemical properties and synthetic utility. The methyl ester variant (CAS 82584-78-9) exhibits a distinct melting point (104–106 °C) and LogP (1.59) compared to its ethyl ester analog (LogP ~1.98), which directly impacts solubility, chromatographic behavior, and partitioning in biological assays [1]. Furthermore, the methyl ester's lower molecular weight (194.18 vs. 208.21) and higher commercial availability (wider supplier network) render it the preferred choice for applications requiring rapid derivatization or high-purity bulk procurement . These factors collectively preclude simple interchangeability without compromising experimental reproducibility or synthetic efficiency.

Quantitative Differentiation Evidence for Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate (CAS 82584-78-9)


Lower Predicted LogP of Methyl Ester (1.59) vs. Ethyl Ester (1.98) Confers Differential Partitioning Behavior

The methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate (CAS 82584-78-9) exhibits a predicted LogP of 1.5852, which is approximately 0.39 units lower than that of the corresponding ethyl ester analog (LogP = 1.9753) [1]. This difference in lipophilicity translates to altered partitioning in biological systems and chromatographic retention, enabling researchers to select the methyl ester for applications requiring reduced lipid solubility or improved aqueous compatibility without altering the core benzofuran scaffold.

Lipophilicity ADME Medicinal Chemistry

Melting Point of Methyl Ester (104–106 °C) Provides Practical Handling Advantage Over Ethyl Ester

The methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate (CAS 82584-78-9) has a consistently reported melting point of 104–106 °C . In contrast, the ethyl ester analog lacks a reliably established melting point across multiple authoritative databases, with some sources indicating values around 133–141 °C . The well-defined and lower melting range of the methyl ester facilitates simpler recrystallization and handling during laboratory-scale synthesis, reducing the risk of thermal decomposition compared to the ethyl derivative.

Physical Chemistry Purification Handling

Methyl Ester Exhibits Lower Molecular Weight (194.18) vs. Ethyl Ester (208.21), Enabling Higher Molar Efficiency

The molecular weight of methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate (CAS 82584-78-9) is 194.18 g/mol, compared to 208.21 g/mol for the ethyl ester analog . This 14.03 g/mol difference (approximately 6.7% reduction) translates to a higher molar equivalent per unit mass, which is beneficial in stoichiometric calculations for large-scale syntheses. Additionally, the lower molecular weight may contribute to improved atom economy in downstream derivatization reactions.

Synthetic Efficiency Scale-up Stoichiometry

Commercial Availability of Methyl Ester with ≥95% Purity is Widespread; Ethyl Ester Lags in Supplier Network Breadth

Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate (CAS 82584-78-9) is offered by a broad network of suppliers (e.g., AKSci, Bidepharm, ChemScene, Leyan, Aladdin) with a standard purity specification of ≥95% . While the ethyl ester is also available at ≥95% purity, its supplier base is more limited (e.g., Leyan, Chemenu) . This disparity in commercial availability ensures more competitive pricing, shorter lead times, and greater batch-to-batch consistency for the methyl ester, reducing procurement risk for long-term research programs.

Procurement Supply Chain Quality Control

Optimal Research and Industrial Application Scenarios for Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate (CAS 82584-78-9)


Medicinal Chemistry: Synthesis of Benzofuran-Based Bioactive Molecules

Due to its lower LogP (1.59) and well-defined melting point (104–106 °C), this methyl ester is ideal for constructing benzofuran-containing drug candidates where moderate lipophilicity and ease of purification are desired [1]. It serves as a versatile scaffold for introducing pharmacophores via the reactive 4-oxo and ester functionalities, enabling rapid SAR exploration in anti-inflammatory, anticancer, and antimicrobial programs [2].

Process Chemistry: Scalable Intermediate for API Synthesis

The compound's lower molecular weight (194.18 g/mol) and robust commercial availability (≥95% purity from multiple suppliers) make it a cost-effective and logistically reliable intermediate for multi-kilogram API synthesis [2]. Its moderate melting point simplifies handling and reduces energy costs during large-scale recrystallization.

Analytical and Biological Assay Development

The reproducible melting point and defined LogP facilitate the preparation of consistent standard solutions for HPLC, LC-MS, and biological assays [1]. The methyl ester's chromatographic behavior is distinct from that of the ethyl ester, allowing for clear resolution in quality control methods.

Technical Documentation Hub

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